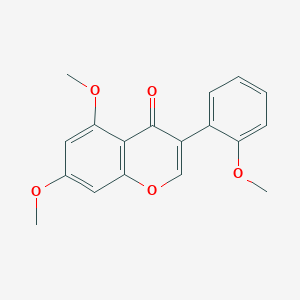
5,7-二甲氧基-3-(2-甲氧基苯基)-4H-色烯-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
异黄酮三甲醚: 是一种异黄酮的合成衍生物,异黄酮是一种天然存在的异黄酮,存在于各种植物中,特别是大豆中。异黄酮以其植物雌激素特性而闻名,这意味着它们可以模拟体内雌激素的作用。异黄酮三甲醚因其潜在的生物活性以及在各个领域的应用而备受科学研究的关注。
科学研究应用
异黄酮三甲醚在科学研究中有多种应用,包括:
化学: 它被用作模型化合物来研究异黄酮及其衍生物的反应性和性质。
生物学: 该化合物因其潜在的生物活性而被研究,例如抗氧化剂、抗炎和抗癌特性。
医学: 研究探索其潜在的治疗应用,特别是由于其植物雌激素效应,在激素相关疾病中的应用。
工业: 它可用于开发新材料或作为其他化学化合物的先驱。
准备方法
合成路线和反应条件: 异黄酮三甲醚的合成通常涉及 2-羟基-4:6:2'-三甲氧基苯基苄基酮与甲酸乙酯或甲酸甲酯的缩合反应,生成相应的 2-羟基异黄烷酮。 这些异黄烷酮然后进行脱水反应,形成异黄酮三甲醚 . 反应条件通常涉及在苯中使用无水氯化铝作为脱甲基化过程的催化剂 .
工业生产方法: 虽然异黄酮三甲醚的具体工业生产方法没有得到很好的记载,但一般方法将涉及实验室合成方法的放大。这将包括优化反应条件,使用工业级试剂,并采用大型反应器来确保高效生产。
化学反应分析
反应类型: 异黄酮三甲醚可以发生多种化学反应,包括:
氧化: 该化合物可以被氧化形成醌类或其他氧化衍生物。
还原: 还原反应可以将该化合物转化为其相应的还原形式。
取代: 在适当的条件下,三甲醚基团可以被其他官能团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 取代反应通常涉及使用强酸或强碱来促进醚基团的取代。
主要形成的产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能生成醌类,而还原可能生成羟基衍生物。
作用机制
异黄酮三甲醚的作用机制涉及它与各种分子靶标和途径的相互作用。作为一种植物雌激素,它可以与雌激素受体结合并调节其活性,从而导致基因表达和细胞功能的变化。 此外,它的抗氧化特性可能涉及清除自由基并减少细胞氧化应激 .
相似化合物的比较
类似化合物:
染料木素: 另一种具有类似植物雌激素特性的异黄酮。
大豆异黄酮: 一种存在于大豆中的异黄酮,具有类似的生物活性。
生物类黄酮 A: 一种甲基化的异黄酮,具有潜在的健康益处。
独特性: 异黄酮三甲醚因其特定的化学结构而具有独特性,该结构包括三个甲氧基。这种结构特征可能会影响其反应性和生物活性,使其不同于其他异黄酮。
结论
异黄酮三甲醚因其独特的化学结构和在各个领域的潜在应用而在科学研究中备受关注。它的合成、化学反应性和生物活性使其成为化学家、生物学家和医学研究人员的宝贵研究对象。
生物活性
5,7-Dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one, a flavonoid derivative, has garnered attention in recent research due to its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H16O5
- Molecular Weight : 312.32 g/mol
- CAS Number : 1162-82-9
The compound belongs to the flavone class of compounds, characterized by a chromen-4-one backbone with methoxy substitutions that enhance its biological activity.
1. Antiproliferative Activity
Research indicates that 5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one exhibits significant antiproliferative effects against various cancer cell lines. A study highlighted its efficacy in inhibiting cell proliferation, suggesting that structural features of flavones are crucial for enhancing this activity. The compound's mechanism appears to involve the modulation of cell cycle progression and apoptosis pathways.
2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against several bacterial and fungal pathogens. In particular, it has been evaluated for its effectiveness against Candida albicans and Streptococcus mutans, demonstrating potential as a therapeutic agent in treating infections caused by these microorganisms .
3. Neuroprotective Effects
Recent studies have explored the neuroprotective properties of flavonoids similar to 5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one. These compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease pathology. The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function .
Synthesis Methods
The synthesis of 5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one typically involves palladium-catalyzed oxidative cyclization from 2′-hydroxydihydrochalcones. This method allows for the efficient production of various flavone derivatives while maintaining structural integrity necessary for biological activity.
Case Studies and Research Findings
属性
IUPAC Name |
5,7-dimethoxy-3-(2-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-11-8-15(22-3)17-16(9-11)23-10-13(18(17)19)12-6-4-5-7-14(12)21-2/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYXYUPUMLMWOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














